![molecular formula C16H13F3N4OS B2431841 2-(苄硫基)-N-(2-(三氟甲基)吡唑并[1,5-a]嘧啶-6-基)乙酰胺 CAS No. 2034619-78-6](/img/structure/B2431841.png)

2-(苄硫基)-N-(2-(三氟甲基)吡唑并[1,5-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

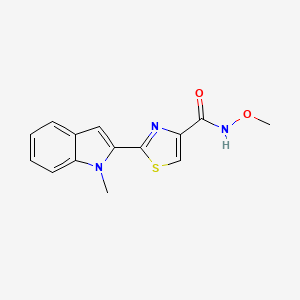

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a pyrazole ring and a pyrimidine ring . The properties and stability of these compounds can be influenced by the groups attached to the ring system .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles . They can also participate in condensation reactions with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the groups attached to the ring system . For example, the presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, also known as 2-(benzylsulfanyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide:

Fluorescent Probes for Bioimaging

This compound, due to its pyrazolo[1,5-a]pyrimidine core, can be utilized as a fluorescent probe in bioimaging applications. The presence of electron-donating and electron-withdrawing groups can modulate its photophysical properties, making it suitable for visualizing biological processes at the cellular level . Its tunable fluorescence properties allow for high-resolution imaging, which is crucial for studying intracellular dynamics and interactions.

Optoelectronic Devices

The unique electronic structure of this compound makes it a potential candidate for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to emit light efficiently and its stability under operational conditions are key factors that can enhance the performance of these devices . Its structural versatility allows for the design of materials with specific electronic properties tailored for different optoelectronic applications.

Chemical Sensors

The compound’s sensitivity to environmental changes, such as pH and the presence of specific ions, makes it an excellent candidate for chemical sensors. These sensors can be used in various fields, including environmental monitoring, medical diagnostics, and industrial process control . The compound’s ability to undergo changes in fluorescence or color in response to analytes can be harnessed to develop highly sensitive and selective sensors.

Pharmaceutical Development

The pyrazolo[1,5-a]pyrimidine scaffold is known for its biological activity, and derivatives of this compound can be explored for their potential as therapeutic agents. The compound’s structural features allow for interactions with various biological targets, making it a promising candidate for drug discovery and development . Its potential applications include anti-inflammatory, anticancer, and antimicrobial therapies.

Catalysis

This compound can serve as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. Its ability to stabilize metal centers and facilitate various catalytic processes can be exploited in organic synthesis and industrial chemistry . The compound’s structural flexibility allows for the design of catalysts with specific properties, enhancing the efficiency and selectivity of chemical transformations.

Material Science

The compound’s unique structural and electronic properties make it suitable for the development of advanced materials. These materials can be used in various applications, including coatings, adhesives, and composites . The compound’s ability to form stable and robust structures can enhance the performance and durability of these materials.

Neurodegenerative Disease Research

Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson’s . This makes the compound a potential candidate for the development of therapeutic agents aimed at treating or managing neurodegenerative disorders.

Synthetic Methodology Development

The compound’s synthesis involves advanced techniques such as microwave-assisted reactions and cross-coupling reactions, which are valuable in the development of new synthetic methodologies . These methodologies can be applied to the synthesis of a wide range of heterocyclic compounds, contributing to the advancement of organic chemistry.

RSC Advances - Pyrazolo[1,5-a]pyrimidines-based fluorophores RSC Advances - Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction RSC Advances - Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives

作用机制

Target of Action

The compound, also known as 2-(benzylsulfanyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide, primarily targets the KCNQ2/3 potassium channels . These channels play a crucial role in controlling neuronal excitability .

Mode of Action

The compound interacts with its targets by potently augmenting the KCNQ2/3 channels expressed in cells . This interaction results in a shift in the half-maximal activation voltage (V 1/2) in the hyperpolarizing direction .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of KCNQ2/3 potassium channels . The downstream effects of this interaction include a decrease in the firing of overactive neurons, which is conducive to the treatment of epilepsy and pain .

Pharmacokinetics

The compound’s synthetic route, involving a suzuki–miyaura cross-coupling reaction , suggests that it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action include a potent augmentation of KCNQ2/3 channels . This results in a decrease in neuronal excitability, which can be beneficial in the treatment of conditions like epilepsy and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s photophysical properties can be tuned, making it a strategic compound for optical applications . Furthermore, the compound’s synthetic methodology is simpler and greener compared to other compounds, suggesting that it may be more environmentally friendly .

属性

IUPAC Name |

2-benzylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-6-14-20-7-12(8-23(14)22-13)21-15(24)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDMQPPJDOJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)

![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)

![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)

![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)

![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)